molecular formula C4H9NO3 B1266423 O-Methylserine CAS No. 4219-94-7

O-Methylserine

Cat. No. B1266423
CAS RN: 4219-94-7
M. Wt: 119.12 g/mol
InChI Key: KNTFCRCCPLEUQZ-VKHMYHEASA-N
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Description

O-Methylserine is a serine derivative that is L-serine with a methyl group replacing the hydrogen on the hydroxy side chain . It has a role as a metabolite and is a L-serine derivative and a non-proteinogenic L-alpha-amino acid . The molecular formula of O-Methylserine is C4H9NO3 .


Synthesis Analysis

O-Methylserine acts as a reagent for the synthesis of D-serine transporter inhibitors which are used pharmaceutically for the treatment of visual system disorders and enhancement of the visual functions . More detailed information about the synthesis process of O-Methylserine can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of O-Methylserine is C4H9NO3 . The average mass is 119.119 Da and the monoisotopic mass is 119.058243 Da . For a more detailed molecular structure analysis, you can refer to the referenced papers and databases .


Chemical Reactions Analysis

The chemical reactions involving O-Methylserine are complex and can be influenced by various factors such as pH . For instance, O-Methylserine Dodecylamide Hydrochloride (MSDH), a detergent that accumulates selectively in lysosomes, has been found to interact with lipid bilayer membranes in a pH-dependent manner . More detailed information about the chemical reactions of O-Methylserine can be found in the referenced papers .


Physical And Chemical Properties Analysis

O-Methylserine has a molecular formula of C4H9NO3 and a molecular weight of 119.12 . More detailed information about the physical and chemical properties of O-Methylserine can be found in the referenced databases .

Scientific Research Applications

1. Biological Transport Mechanisms

One research application of compounds related to O-Methylserine is in understanding the transport mechanisms across the blood-brain barrier. For instance, studies on ethylmercury-containing compounds, which share a similar structure with O-Methylserine, have shown that these compounds are actively transported across membranes by the L-amino acid transport system. This has implications for understanding how various compounds, possibly including O-Methylserine derivatives, could interact with and cross biological barriers (Kern, Geier, Homme, & Geier, 2019).

2. Enzymatic Activity and Microbial Metabolism

Research has also been conducted on the microbial metabolism of methyl amino acids, which includes O-Methylserine. For instance, studies have identified microorganisms capable of using methyl amino acids as a nitrogen source and have explored the specific enzymes involved in these metabolic pathways. This area of research is critical for understanding the broader role of methyl amino acids in biological systems (Sperl, 1989).

3. Synthesis and Structural Analysis

The synthesis and structural analysis of amino acids, including O-Methylserine, have been a significant area of research. Studies have focused on developing methods for the asymmetric synthesis of these amino acids, which is vital for applications in pharmaceuticals and biochemistry. For example, research has been conducted on synthesizing both enantiomers of α-methylserine, highlighting the importance of these compounds in synthetic chemistry (Belokon’, Maleev, Saveléva, & Ikonnikov, 2001).

4. DNA Methylation Analysis

Another application is in the field of DNA methylation analysis. Understanding how methyl groups, like those in O-Methylserine, interact with DNA is crucial for comprehending gene regulation and the potential role of methylation in diseases such as cancer. Research has developed methods to map methylated cytosines, providing insights into how methylation patterns can affect cellular processes (Clark, Harrison, Paul, & Frommer, 1994).

Safety and Hazards

The safety data sheet for DL-O-Methylserine suggests that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . More detailed safety and hazard information can be found in the referenced safety data sheet .

properties

IUPAC Name

(2S)-2-amino-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFCRCCPLEUQZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941607
Record name O-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Methylserine

CAS RN

4219-94-7, 19794-53-7, 32620-11-4
Record name O-Methylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-methoxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-METHYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5MJK98YKK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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